Acide 2-aminométhyl-3-chlorophénylboronique, ester pinacolique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

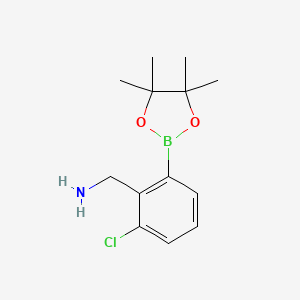

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C13H19BClNO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

It’s worth noting that boronic acids and their derivatives, like “2-aminomethyl-3-chlorophenylboronic acid, pinacol ester”, are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .

In the Suzuki-Miyaura reaction, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is known for its mild and functional group tolerant conditions, and the reagents used are generally stable, readily prepared, and environmentally benign .

Analyse Biochimique

Biochemical Properties

The role of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester in biochemical reactions is primarily as a reagent in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudohalide under the influence of a palladium catalyst

Cellular Effects

Boronic acids and their derivatives have been known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation step .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester typically involves the reaction of 2-Aminomethyl-3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester primarily undergoes reactions typical of boronic esters, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronic ester to the boronic acid.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.

Hydrolysis: The major product is 2-Aminomethyl-3-chlorophenylboronic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the amino and chloro substituents.

4-Aminomethylphenylboronic Acid Pinacol Ester: Similar but without the chloro substituent.

Uniqueness

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is unique due to the presence of both amino and chloro substituents, which can influence its reactivity and the types of reactions it can undergo .

Activité Biologique

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester (CAS No. 2096341-82-9) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their diverse applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

- Molecular Formula : C13H19BClNO2

- Molecular Weight : 267.56 g/mol

- CAS Number : 2096341-82-9

- MDL Number : MFCD18730151

Synthesis

The synthesis of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester can be achieved through various methods involving organometallic reagents and boron compounds. A notable approach includes the use of α-chloroboronic esters in nucleophilic substitution reactions to yield the desired aminoboronic acid derivatives . The reaction conditions typically allow for high yields and can be scaled for practical applications.

Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. Specifically, compounds similar to 2-Aminomethyl-3-chlorophenylboronic acid have shown promising results against various cancer types. For instance, bortezomib, a boron-containing drug, demonstrates potent inhibition of proteasome function and is used in treating multiple myeloma . Research indicates that aminoboronic acids can inhibit specific enzymes involved in cancer progression, making them valuable candidates for further development.

Antibacterial and Antiviral Properties

Boronic acids exhibit antibacterial and antiviral activities through mechanisms that often involve enzyme inhibition. The ability of these compounds to interact with serine proteases and other enzymes makes them effective against pathogens . Studies have demonstrated that certain boronic acid derivatives can act as inhibitors against β-lactamases, enhancing the efficacy of β-lactam antibiotics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of boronic acids. These compounds can modulate inflammatory pathways and have been investigated for their role in treating conditions like psoriasis and other inflammatory diseases .

Case Studies

Propriétés

IUPAC Name |

[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,8,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVINMFHUCVKRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.